REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([N:32]3[CH2:37][CH2:36][O:35][CH2:34][CH2:33]3)[C:11]3[S:16][C:15]([CH2:17][N:18]4[CH2:23][CH2:22][N:21](C(OC(C)(C)C)=O)[CH2:20][CH2:19]4)=[C:14]([CH3:31])[C:12]=3[N:13]=2)=[CH:4][N:3]=1.C(O)(C(F)(F)F)=O>>[CH3:31][C:14]1[C:12]2[N:13]=[C:8]([C:5]3[CH:6]=[N:7][C:2]([NH2:1])=[N:3][CH:4]=3)[N:9]=[C:10]([N:32]3[CH2:33][CH2:34][O:35][CH2:36][CH2:37]3)[C:11]=2[S:16][C:15]=1[CH2:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=N1)C=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C(=O)OC(C)(C)C)C)N2CCOCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
purified via reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC2=C1N=C(N=C2N2CCOCC2)C=2C=NC(=NC2)N)CN2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.4 mg | |
YIELD: CALCULATEDPERCENTYIELD | 122.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |